molecular formula C14H22N2O4 B13767474 Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro- CAS No. 68052-07-3

Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro-

Cat. No.: B13767474
CAS No.: 68052-07-3
M. Wt: 282.34 g/mol
InChI Key: WQOIVYJIJVSNFM-UHFFFAOYSA-N
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Description

Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro- is a chemical compound with the molecular formula C14H22N2O4 It is known for its unique structure, which includes two ethoxy groups and a nitro group attached to a benzenamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro- typically involves the nitration of a benzenamine derivative followed by the introduction of ethoxy and diethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the ethoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield various amine derivatives, while substitution reactions can produce a wide range of functionalized benzenamine compounds.

Scientific Research Applications

Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the ethoxy and diethyl groups can influence the compound’s solubility and reactivity. These interactions can affect various biological and chemical processes, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-4-nitro-: Similar structure but with dimethyl groups instead of diethyl and ethoxy groups.

    Benzenamine, 2,5-dimethoxy-N,N-diethyl-4-nitro-: Similar but with methoxy groups instead of ethoxy groups.

Uniqueness

Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both ethoxy and diethyl groups, along with the nitro group, makes it a versatile compound for various applications.

Properties

68052-07-3

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

2,5-diethoxy-N,N-diethyl-4-nitroaniline

InChI

InChI=1S/C14H22N2O4/c1-5-15(6-2)11-9-14(20-8-4)12(16(17)18)10-13(11)19-7-3/h9-10H,5-8H2,1-4H3

InChI Key

WQOIVYJIJVSNFM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1OCC)[N+](=O)[O-])OCC

Origin of Product

United States

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